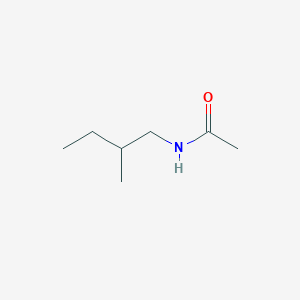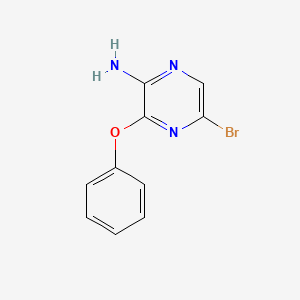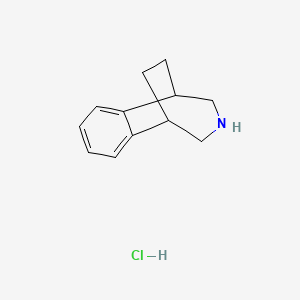
1,5-Ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is a compound that was originally researched as a potential opioid analgesic, but was found to be inactive in this assay, and relatively toxic to mice . It was subsequently found to possess activity as an agonist at nicotinic acetylcholine receptors .
Synthesis Analysis
The synthesis of this compound involves the rearrangement of 1,2,3,4-tetrahydroisoquinolinium quaternary salts by the action of base with or without dimethyl acetylenedicarboxylate . These quaternary salts, containing a methylene group at the nitrogen atom, are converted in the presence of base through intermediate N-ylides into the Stevens rearrangement products, namely, tetrahydro-3-benzazepines .Molecular Structure Analysis
The molecular structure of this compound was established through an X-ray structural analysis . The structure contains a benzazepine ring, which is a seven-membered ring containing one nitrogen atom and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .Physical and Chemical Properties Analysis
The compound has a molar mass of 159.232 g·mol −1 . Further physical and chemical properties such as boiling point, melting point, and density are not available in the sources retrieved.Mechanism of Action
Safety and Hazards
Future Directions
The compound is used in the preparation of the main band impurity of Varenicline , a nicotinic α4β2 acetylcholine receptor partial agonist. Varenicline is a prescription drug used to treat cigarette addiction . This suggests that the compound could potentially have applications in the development of new treatments for nicotine addiction.
Properties
CAS No. |
54915-20-7 |
|---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
10-azatricyclo[6.3.2.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-12-10-6-5-9(7-13-8-10)11(12)3-1;/h1-4,9-10,13H,5-8H2;1H |
InChI Key |
SJPHTVLNPUOCME-UHFFFAOYSA-N |
SMILES |
C1CC2CNCC1C3=CC=CC=C23.Cl |
Canonical SMILES |
C1CC2CNCC1C3=CC=CC=C23.Cl |
| 566-34-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


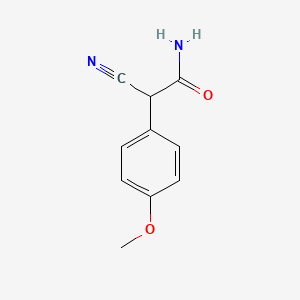
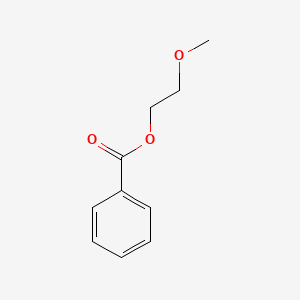
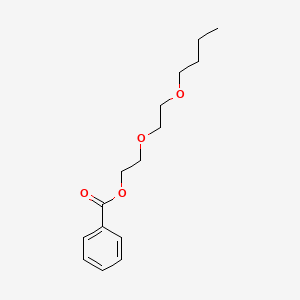

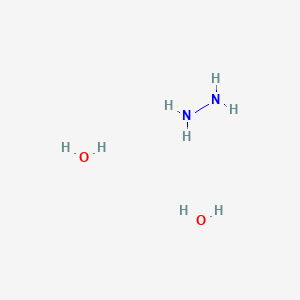



![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)

